molecular formula C22H19ClN2O3 B3924757 N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide

N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B3924757
M. Wt: 394.8 g/mol
InChI Key: CUCLRABZTGLPBE-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring and a dioxo-tetrahydroisoindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then reduced and reacted with phenylacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
  • 2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N,N-dicyclohexylacetamide

Uniqueness

N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Its chloro-substituted phenyl ring and dioxo-tetrahydroisoindole moiety contribute to its versatility and potential in various applications.

Properties

IUPAC Name

N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c23-18-11-10-15(25-21(27)16-8-4-5-9-17(16)22(25)28)13-19(18)24-20(26)12-14-6-2-1-3-7-14/h1-7,10-11,13,16-17H,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCLRABZTGLPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
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N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
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N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
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N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
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N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 6
N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide

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